molecular formula C3H3Cl3O B8309849 3,3-dichloropropanoyl chloride

3,3-dichloropropanoyl chloride

Cat. No.: B8309849
M. Wt: 161.41 g/mol
InChI Key: HCFKSOKVOFMSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dichloropropanoyl chloride, also known as 2,3-Dichloropropionyl chloride, is a chemical compound with the molecular formula C3H3Cl3O. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions to produce a wide range of products .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-dichloropropanoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,3-dichloropropionic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with thionyl chloride, resulting in the formation of dichloropropionylchloride and sulfur dioxide as a byproduct .

Industrial Production Methods

In industrial settings, dichloropropionylchloride is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides .

Chemical Reactions Analysis

Types of Reactions

3,3-dichloropropanoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of dichloropropionylchloride from 2,3-dichloropropionic acid.

    Amines and Alcohols: React with dichloropropionylchloride to form amides and esters.

    Water: Causes hydrolysis of dichloropropionylchloride.

Major Products Formed

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    2,3-Dichloropropionic Acid: Formed through hydrolysis.

Scientific Research Applications

3,3-dichloropropanoyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of intermediates for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dichloropropionylchloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the synthesis of amides, dichloropropionylchloride reacts with amines, resulting in the formation of an amide bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dichloropropanoyl chloride is unique due to the presence of two chlorine atoms on the propionyl group, which enhances its reactivity and makes it suitable for specific synthetic applications that other acyl chlorides may not be able to achieve .

Properties

Molecular Formula

C3H3Cl3O

Molecular Weight

161.41 g/mol

IUPAC Name

3,3-dichloropropanoyl chloride

InChI

InChI=1S/C3H3Cl3O/c4-2(5)1-3(6)7/h2H,1H2

InChI Key

HCFKSOKVOFMSEP-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)Cl)C(=O)Cl

Origin of Product

United States

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